1-(Allyloxy)-2-bromo-4-chlorobenzene
Description
1-(Allyloxy)-2-bromo-4-chlorobenzene is a halogenated aromatic ether characterized by an allyloxy group (-O-CH₂CH=CH₂) at the para position relative to chlorine and ortho to bromine on the benzene ring. Its molecular formula is C₉H₈BrClO, with a molecular weight of 263.52 g/mol. The compound is typically synthesized via nucleophilic substitution reactions, such as the Williamson ether synthesis, where a bromophenol derivative reacts with allyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone or acetonitrile) . The product is often purified via silica gel chromatography, yielding a white solid with high purity (>95%) .
Properties
IUPAC Name |
2-bromo-4-chloro-1-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVCVNIEKFRUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318996 | |
| Record name | 2-Bromo-4-chloro-1-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68223-98-3 | |
| Record name | NSC338424 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-chloro-1-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Allyloxy)-2-bromo-4-chlorobenzene, also known as 4-bromo-2-chloro-1-prop-2-enoxybenzene, is a compound with significant potential in various biological applications. This article reviews its chemical properties, biological activity, and relevant research findings to provide a comprehensive understanding of its implications in pharmacology and toxicology.
- Molecular Formula : C₉H₈BrClO
- Molecular Weight : 245.52 g/mol
- SMILES Notation : C=CCOC1=C(C=C(C=C1)Br)Cl
- InChIKey : ZZRMGQOIFBKQIH-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The compound's structure allows it to interact with biological systems effectively.
Antimicrobial Activity
Studies have shown that halogenated compounds like this compound can possess antimicrobial properties. The presence of bromine and chlorine atoms enhances the compound's ability to disrupt microbial cell membranes and inhibit growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Table 1: Antimicrobial activity of this compound against various microorganisms.
Antifungal Activity
The compound has also demonstrated antifungal activity against various strains of fungi. Its efficacy can be attributed to the halogen substituents that interfere with fungal cell wall synthesis.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 75 |
| Trichophyton rubrum | 100 |
Table 2: Antifungal activity of this compound.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Anticancer Activity :
A study conducted on human cancer cell lines indicated that this compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways. -
Neurotoxicity Assessment :
Research exploring the neurotoxic effects of halogenated compounds revealed that prolonged exposure to high concentrations of this compound could lead to neurobehavioral changes in animal models, indicating a need for caution in therapeutic applications.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects associated with the compound:
- Acute Toxicity : Limited data suggest that acute exposure can lead to irritations and systemic effects.
- Chronic Effects : Long-term exposure may result in neurotoxic symptoms similar to those observed with other brominated compounds, such as memory loss and agitation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-(Allyloxy)-2-bromo-4-chlorobenzene, differing in substituents or functional groups, which influence their physical properties, reactivity, and applications:
1-(Allyloxy)-4-bromobenzene
- Molecular Formula : C₉H₉BrO
- Molecular Weight : 213.07 g/mol
- Synthesis: Produced via reaction of 4-bromophenol with allyl bromide in acetonitrile and K₂CO₃ at 65°C .
- Physical State : Colorless liquid (vs. the solid state of the target compound), indicating reduced crystallinity due to the absence of chlorine.
1-(Allyloxy)-4-chlorobenzene
- Molecular Formula : C₉H₉ClO
- Molecular Weight : 168.62 g/mol
- Synthesis: Similar to 1-(Allyloxy)-4-bromobenzene but starting from 4-chlorophenol .
- Key Differences : The absence of bromine reduces molecular weight and alters halogen-dependent reactivity (e.g., slower oxidative addition in cross-coupling reactions).
1-(Benzyloxy)-2-bromo-4-chlorobenzene
- Molecular Formula : C₁₃H₁₀BrClO
- Molecular Weight : 297.57 g/mol
- Structure : Replaces the allyloxy group with a benzyloxy group (-O-CH₂C₆H₅) .
- Properties : The bulky benzyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions. It is stored at 2–8°C due to higher sensitivity .
1-(Allyloxy)-4-chloro-2-nitrobenzene
- Molecular Formula: C₉H₈ClNO₃
- Molecular Weight : 213.62 g/mol
- Structure: Features a nitro group (-NO₂) at the ortho position to chlorine .
- Reactivity : The nitro group strongly deactivates the ring, directing electrophilic attacks to meta positions. Reported synthesis yields exceed 95% under optimized conditions .
(±)-1-(Allyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene
- Molecular Formula : C₂₀H₂₇BrF₃O
- Molecular Weight : 444.33 g/mol
- Structure : Incorporates a trifluorodecane chain and bromomethyl group .
- Applications : Likely used in fluorinated surfactant or pharmaceutical research. Synthesis yields 64%, lower than simpler allyloxy derivatives due to steric complexity .
Data Tables
Table 1: Structural and Physical Comparison
Key Research Findings
Synthetic Efficiency: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) enhances reaction yields in allyloxy derivatives by stabilizing intermediates. For example, 1-(allyloxy)-2-bromo-4-fluorobenzene achieves 98% yield under mild conditions , while trifluorodecane-containing analogs yield only 64% due to steric effects .
Halogen Influence: Bromine at the ortho position (vs.
Safety Considerations : Benzyloxy derivatives (e.g., 1-(benzyloxy)-2-bromo-4-chlorobenzene) require stringent storage conditions (2–8°C), unlike allyloxy analogs, which are more stable at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
